molecular formula C23H27ClN6O2 B12399687 Akt-IN-7

Akt-IN-7

Katalognummer: B12399687
Molekulargewicht: 455.0 g/mol
InChI-Schlüssel: TUBYVHRFVFOCTE-QZTJIDSGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Akt-IN-7 is a potent inhibitor of the serine/threonine kinase Akt, which plays a crucial role in the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is involved in regulating various cellular processes, including cell growth, survival, metabolism, and angiogenesis. Dysregulation of the PI3K/Akt/mTOR pathway is commonly associated with cancer, making this compound a valuable compound for cancer research .

Vorbereitungsmethoden

Akt-IN-7 can be synthesized through a series of chemical reactions involving specific reagents and conditions. One of the synthetic routes involves the preparation of fused tetracyclic derivatives. The process typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the synthetic route while ensuring the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Akt-IN-7 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on this compound.

    Substitution: Substitution reactions involve replacing specific atoms or groups in the compound with other atoms or groups to create derivatives with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Wissenschaftliche Forschungsanwendungen

Akt-IN-7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Wirkmechanismus

Akt-IN-7 exerts its effects by inhibiting the activity of the Akt kinase. The compound binds to the active site of Akt, preventing its phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling of the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and increased apoptosis. The molecular targets of this compound include the Akt kinase itself and various downstream effectors involved in cell survival and growth .

Vergleich Mit ähnlichen Verbindungen

Akt-IN-7 is one of several Akt inhibitors used in research. Similar compounds include:

Compared to these compounds, this compound is unique in its specific structure and binding properties, which may offer distinct advantages in certain research contexts. Its potency and selectivity make it a valuable tool for studying the PI3K/Akt/mTOR pathway and developing new therapeutic strategies .

Eigenschaften

Molekularformel

C23H27ClN6O2

Molekulargewicht

455.0 g/mol

IUPAC-Name

(2S)-2-(4-chlorophenyl)-1-[(7R)-9-oxa-2,5,12,14,16-pentazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),10,13(17),14-tetraen-5-yl]-3-(propan-2-ylamino)propan-1-one

InChI

InChI=1S/C23H27ClN6O2/c1-14(2)25-9-18(15-3-5-16(24)6-4-15)23(31)29-7-8-30-17(11-29)12-32-19-10-26-21-20(19)22(30)28-13-27-21/h3-6,10,13-14,17-18,25H,7-9,11-12H2,1-2H3,(H,26,27,28)/t17-,18-/m1/s1

InChI-Schlüssel

TUBYVHRFVFOCTE-QZTJIDSGSA-N

Isomerische SMILES

CC(C)NC[C@H](C1=CC=C(C=C1)Cl)C(=O)N2CCN3[C@H](C2)COC4=CNC5=C4C3=NC=N5

Kanonische SMILES

CC(C)NCC(C1=CC=C(C=C1)Cl)C(=O)N2CCN3C(C2)COC4=CNC5=C4C3=NC=N5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.